
Benzyl(chloro)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(chloro)diphenylsilane is an organosilicon compound with the molecular formula C19H17ClSi It is a derivative of silane, where a silicon atom is bonded to a benzyl group, two phenyl groups, and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl(chloro)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with benzyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Another method involves the hydrosilylation of benzyl chloride with diphenylsilane in the presence of a platinum catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the process. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzyl(chloro)diphenylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form benzyl(diphenyl)silane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Major Products Formed:
Substitution: Benzyl(diphenyl)silanol, benzyl(diphenyl)silamine.
Reduction: Benzyl(diphenyl)silane.
Oxidation: Benzyl(diphenyl)silanol, siloxanes.
Wissenschaftliche Forschungsanwendungen
Benzyl(chloro)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-containing compounds. It also serves as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of benzyl(chloro)diphenylsilane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Vergleich Mit ähnlichen Verbindungen
Chlorodiphenylsilane: Similar in structure but lacks the benzyl group.
Diphenylsilane: Lacks both the benzyl and chlorine groups.
Benzylsilane: Contains a benzyl group but lacks the phenyl and chlorine groups.
Uniqueness: Benzyl(chloro)diphenylsilane is unique due to the presence of both benzyl and chlorosilane groups, which provide it with distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wide range of synthetic transformations, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
18670-77-4 |
|---|---|
Molekularformel |
C19H17ClSi |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
benzyl-chloro-diphenylsilane |
InChI |
InChI=1S/C19H17ClSi/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI-Schlüssel |
QWWOUNVOKDHORP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


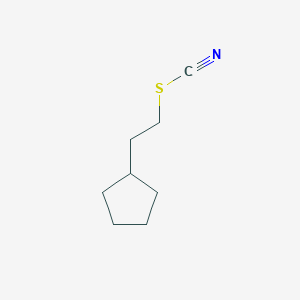
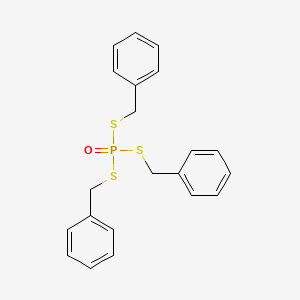


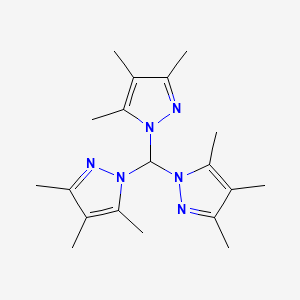
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
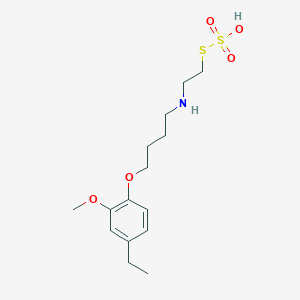
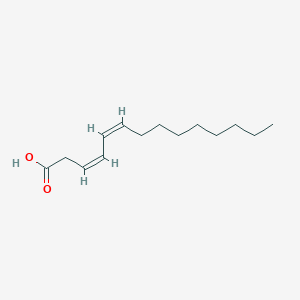
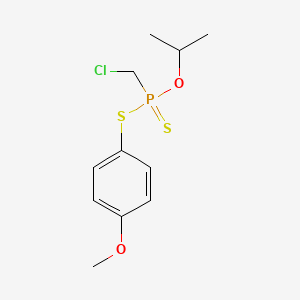
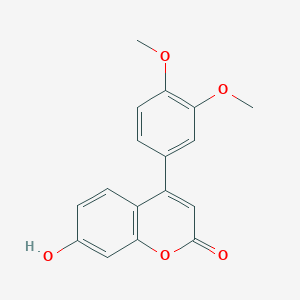
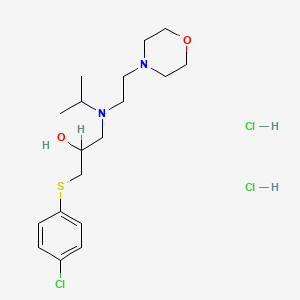
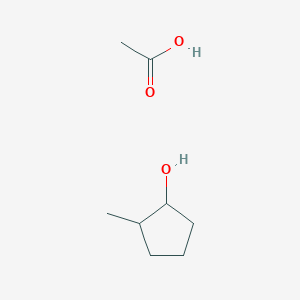
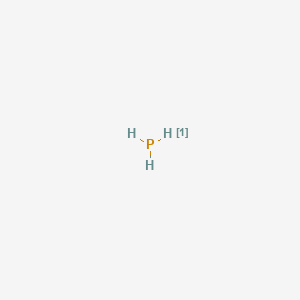
![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
